Cas no 1432322-92-3 (2-chloro-6-methylpyrimidine-4-carboximidamide)

2-Chloro-6-methylpyrimidine-4-carboximidamide is a versatile pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the reactive chloro and carboximidamide groups, make it a valuable intermediate for constructing heterocyclic compounds and bioactive molecules. The methyl substitution at the 6-position enhances stability while maintaining reactivity for further functionalization. This compound is particularly useful in the development of agrochemicals, medicinal chemistry, and ligand design due to its ability to participate in nucleophilic substitution and condensation reactions. Its well-defined purity and consistent performance ensure reliability in synthetic applications.
2-chloro-6-methylpyrimidine-4-carboximidamide structure
1432322-92-3 structure
Product Name:2-chloro-6-methylpyrimidine-4-carboximidamide
CAS No:1432322-92-3
MF:C6H7ClN4
MW:170.59957909584
CID:5840535
PubChem ID:130067736
Update Time:2025-06-11

2-chloro-6-methylpyrimidine-4-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-methylpyrimidine-4-carboximidamide
    • EN300-1984298
    • 4-Pyrimidinecarboximidamide, 2-chloro-6-methyl-
    • 1432322-92-3
    • DTXSID801241756
    • Inchi: 1S/C6H7ClN4/c1-3-2-4(5(8)9)11-6(7)10-3/h2H,1H3,(H3,8,9)
    • InChI Key: QVWDLZNKEAPCJM-UHFFFAOYSA-N
    • SMILES: ClC1=NC(C)=CC(C(=N)N)=N1

Computed Properties

  • Exact Mass: 170.0359239g/mol
  • Monoisotopic Mass: 170.0359239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 75.6Ų

2-chloro-6-methylpyrimidine-4-carboximidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1984298-0.05g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
0.05g
$983.0 2023-09-16
Enamine
EN300-1984298-0.1g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
0.1g
$1031.0 2023-09-16
Enamine
EN300-1984298-0.25g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
0.25g
$1078.0 2023-09-16
Enamine
EN300-1984298-0.5g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
0.5g
$1124.0 2023-09-16
Enamine
EN300-1984298-1.0g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
1g
$1172.0 2023-05-31
Enamine
EN300-1984298-2.5g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
2.5g
$2295.0 2023-09-16
Enamine
EN300-1984298-5.0g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
5g
$3396.0 2023-05-31
Enamine
EN300-1984298-10.0g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
10g
$5037.0 2023-05-31
Enamine
EN300-1984298-1g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
1g
$1172.0 2023-09-16
Enamine
EN300-1984298-5g
2-chloro-6-methylpyrimidine-4-carboximidamide
1432322-92-3
5g
$3396.0 2023-09-16

Additional information on 2-chloro-6-methylpyrimidine-4-carboximidamide

Introduction to 2-chloro-6-methylpyrimidine-4-carboximidamide (CAS No. 1432322-92-3)

2-chloro-6-methylpyrimidine-4-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No.) 1432322-92-3, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the pyrimidine derivatives family, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and synthetic utility. The structural features of this molecule, particularly the presence of a chloro substituent at the 2-position and a methyl group at the 6-position, along with a carboximidamide functional group at the 4-position, contribute to its unique reactivity and potential applications.

The importance of 2-chloro-6-methylpyrimidine-4-carboximidamide in modern chemical biology cannot be overstated. Pyrimidine derivatives are fundamental building blocks in the design and development of various therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The specific modifications present in this compound make it a valuable precursor for synthesizing more complex molecules with tailored biological properties.

In recent years, there has been a surge in research focused on developing novel pyrimidine-based drugs due to their broad spectrum of biological activities. For instance, studies have demonstrated that pyrimidine derivatives can interfere with essential enzymatic pathways in pathogens, making them effective against a range of diseases. The chloro and methyl substituents in 2-chloro-6-methylpyrimidine-4-carboximidamide enhance its reactivity, allowing for further functionalization through nucleophilic substitution reactions, cross-coupling reactions, or condensation reactions. These transformations are pivotal in constructing more intricate molecular architectures.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are widely used in targeted cancer therapies. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop treatments that disrupt abnormal cell growth while minimizing side effects on healthy cells. The carboximidamide moiety in 2-chloro-6-methylpyrimidine-4-carboximidamide provides a versatile handle for further derivatization, enabling the creation of potent kinase inhibitors.

Moreover, the agrochemical industry has also benefited from the utility of pyrimidine derivatives. These compounds are employed as intermediates in the production of herbicides, fungicides, and insecticides. The structural features of 2-chloro-6-methylpyrimidine-4-carboximidamide make it a suitable candidate for generating novel agrochemicals with improved efficacy and environmental safety. For example, researchers have explored its use in developing herbicides that target specific weed species without harming crops.

The synthesis of 2-chloro-6-methylpyrimidine-4-carboximidamide typically involves multi-step organic reactions starting from commercially available precursors. The chlorination step at the 2-position is often achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent methylation at the 6-position can be performed using methylating agents like dimethyl sulfate or methyl iodide. Finally, introduction of the carboximidamide group at the 4-position is typically accomplished through condensation reactions with appropriate imidazolones or amidine precursors.

In recent studies, advancements in synthetic methodologies have enabled more efficient and scalable production of 2-chloro-6-methylpyrimidine-4-carboximidamide. For instance, catalytic processes have been developed to improve yields and reduce byproduct formation. Additionally, green chemistry principles have been applied to minimize waste and hazardous waste generation during synthesis. These innovations not only enhance the economic viability of producing this compound but also align with global efforts to promote sustainable chemical manufacturing.

The biological activity of 2-chloro-6-methylpyrimidine-4-carboximidamide has been extensively studied in both preclinical and clinical settings. Preclinical data suggest that this compound exhibits inhibitory effects on several enzymes involved in pathogenic processes. Notably, it has shown promise as an antiviral agent by interfering with viral replication mechanisms. In vitro studies have demonstrated its ability to inhibit certain viral enzymes with high selectivity, making it a potential candidate for treating viral infections.

Furthermore, clinical trials have been initiated to evaluate the safety and efficacy of derivatives derived from 2-chloro-6-methylpyrimidine-4-carboximidamide in human patients. These trials aim to assess whether such compounds can effectively target diseases without significant adverse effects. The results from these trials are eagerly anticipated by the pharmaceutical community as they could pave the way for new treatment modalities for various conditions.

The versatility of 2-chloro-6-methylpyrimidine-4-carboximidamide extends beyond its applications in drug development. It serves as a valuable tool in chemical biology research, where it is used to study enzyme mechanisms and develop new synthetic strategies. For example, researchers employ this compound as a substrate or inhibitor to probe enzymatic activity and understand cellular processes at a molecular level.

In conclusion,2-chloro-6-methylpyrimidine-4-carboximidamide (CAS No. 1432322-92-3) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications ranging from drug development to agricultural solutions. With ongoing research efforts focused on optimizing its synthesis and exploring new uses,this compound is poised to remain an important player in chemical biology for years to come.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.